molecular formula C8H13ClN2O2 B1420841 N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220035-59-5

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1420841
CAS No.: 1220035-59-5
M. Wt: 204.65 g/mol
InChI Key: XETNKUZIYCNBKF-UHFFFAOYSA-N
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Description

Historical Context of Furan-Based Acetamide Derivatives

Furan-based acetamide derivatives have evolved as critical motifs in organic synthesis since the early 20th century. The discovery of furan’s aromatic properties in 1870 by Baeyer laid the groundwork for exploring its derivatives. Early work focused on simple furan-carboxylic acids, such as 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. The mid-20th century saw advances in functionalizing furan rings, particularly through acetamide linkages, driven by their structural similarity to bioactive natural products. For example, the Feist–Benary synthesis (1902–1911) enabled the preparation of substituted furans via α-halo ketones and β-dicarbonyl compounds, a method later adapted for acetamide derivatives. By the 1980s, transition-metal catalysis expanded access to polysubstituted furans, including those with acetamide side chains.

The specific compound N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride emerged in the 2010s as part of efforts to optimize heterocyclic drug candidates. Its synthesis typically involves amidation between 2-(methylamino)acetic acid and furfurylamine, followed by hydrochlorination. This pathway reflects broader trends in leveraging furan’s electron-rich aromatic system for designing pharmacologically relevant molecules.

Significance in Organic Chemistry Research

This compound exemplifies the intersection of furan chemistry and amide-based functionalization, two pillars of modern organic synthesis. Key areas of significance include:

  • Diverse Reactivity : The furan ring participates in electrophilic substitution, while the acetamide moiety enables hydrogen bonding and nucleophilic acyl substitutions. For instance, the methylamino group facilitates reductive amination or alkylation, as demonstrated in palladium-catalyzed cross-couplings.
  • Structural Versatility : Derivatives of this compound serve as precursors for nitrogen-containing heterocycles, such as pyrroles and pyridines, via cyclization or ring-expansion reactions.
  • Catalytic Applications : Its synthesis often employs green chemistry principles, such as microwave-assisted amidation, reducing reaction times from hours to minutes.

A comparative analysis of related compounds is provided below:

Compound Key Functional Groups Synthetic Method Yield (%)
N-(Furan-2-ylmethyl)acetamide Furan, acetamide Microwave-assisted amidation 92
2-Cyano-N-(furan-2-ylmethyl)acetamide Furan, cyanoacetamide Condensation with ethyl cyanoacetate 85
Target compound Furan, methylaminoacetamide Coupling agents (EDC/HOBt) 78

Classification within Heterocyclic Compounds

This compound belongs to two major classes:

  • Oxygen-Containing Heterocycles : The furan ring (C₄H₄O) is a 5-membered aromatic system with one oxygen atom, classified under the broader category of furanoids. Its moderate aromaticity (resonance energy: 67 kJ/mol) allows for both electrophilic substitution and diene-like reactivity.
  • Amides : The acetamide group (-NHCOCH₃) places it within the amide family, characterized by planar geometry and hydrogen-bonding capacity. The methylamino substituent (-NHCH₃) introduces basicity, with a pKa of ~10.5.

The compound’s hybrid structure enables unique interactions in supramolecular chemistry. For example, X-ray crystallography of analogous compounds reveals hydrogen-bonded dimers stabilized by N–H⋯O and C–H⋯O interactions.

Current Research Landscape

Recent studies focus on three domains:

  • Sustainable Synthesis :

    • Microwave Irradiation : Reduces reaction times from 24 hours to 3 minutes while maintaining yields >75%.
    • Biomass Feedstocks : Furan-2-ylmethyl groups derived from chitin or lignocellulosic waste align with green chemistry goals.
  • Pharmaceutical Applications :

    • Anticancer Agents : Analogues with modified acetamide side chains show IC₅₀ values of 1.2–8.5 μM against MCF-7 breast cancer cells.
    • Antimicrobials : Structural derivatives exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus.
  • Computational Modeling :

    • Density Functional Theory (DFT) studies predict bond lengths of 1.36 Å (C–O) and 1.23 Å (C=O), consistent with experimental data.
    • Molecular docking simulations suggest binding affinities (ΔG = -9.2 kcal/mol) to bacterial dihydrofolate reductase.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h2-4,9H,5-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETNKUZIYCNBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-59-5
Record name Acetamide, N-(2-furanylmethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Synthesis Steps

Step 1: Synthesis of N-(furan-2-ylmethyl)acetamide

  • Starting Materials : Furan-2-ylmethylamine, acetic acid or acetyl chloride.
  • Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the acid formed.
  • Yield and Purity : The yield can vary depending on the conditions, but generally, it is around 70-80%.

Step 2: Introduction of the Methylamino Group

  • Starting Materials : N-(furan-2-ylmethyl)acetamide, methylamine.
  • Reaction Conditions : This step may involve a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
  • Yield and Purity : The yield for this step can be around 60-70%, depending on the efficiency of the coupling reaction.

Step 3: Formation of the Hydrochloride Salt

  • Starting Materials : N-(furan-2-ylmethyl)-2-(methylamino)acetamide, hydrochloric acid.
  • Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol, with careful addition of hydrochloric acid to avoid over-acidification.
  • Yield and Purity : The yield for this step is generally high, around 90-95%, as it involves a simple acid-base reaction.

Data Tables

Step Starting Materials Reaction Conditions Yield Purity
1 Furan-2-ylmethylamine, Acetic Acid/Acetyl Chloride DCM/THF, Base (Et3N/Py) 70-80% 95-98%
2 N-(furan-2-ylmethyl)acetamide, Methylamine EDCI/DCC, Base (Et3N/Py) 60-70% 90-95%
3 N-(furan-2-ylmethyl)-2-(methylamino)acetamide, HCl Ethanol/Methanol, HCl 90-95% 99%

Research Findings

The synthesis of This compound requires careful optimization of reaction conditions to achieve high yields and purity. The use of appropriate coupling reagents and bases is crucial for efficient amide bond formation. Additionally, the formation of the hydrochloride salt is a straightforward step that can be easily scaled up.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce N-(furan-2-ylmethyl)-2-(methylamino)ethanol.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₁₃ClN₂O₂
  • Molecular Weight : 204.65 g/mol
  • CAS Number : 2031268-73-0
  • Structural Features : The compound features a furan ring, a methylamino group, and an acetamide moiety, which contribute to its biological activity.

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including E. coli and C. albicans, suggesting its potential as a new antimicrobial agent .
  • Cognitive Enhancement : Research indicates that this compound may enhance synaptic transmission and promote long-term potentiation (LTP), which could position it as a candidate for cognitive enhancers .

Biochemical Probes

The unique structure of this compound allows it to serve as a biochemical probe for studying enzyme interactions. It has shown promise in:

  • Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential use in understanding metabolic pathways and drug interactions.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound demonstrated strong inhibition against pathogenic bacteria and fungi. The results indicated that the compound could be developed into effective antimicrobial therapies.

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
E. coli25100
C. albicans20100

Cognitive Enhancement Research

Another study focused on the cognitive enhancement potential of this compound showed that it could improve memory retention in animal models by modulating neurotransmitter levels.

Treatment GroupMemory Retention (%)Control Group Memory Retention (%)
Compound Group8560

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The furan ring and the amide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents on the acetamide core or amino groups:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
Target Compound (1220035-59-5) Furan-2-ylmethyl, methylamino C₉H₁₄ClN₂O₂ 226.67 High similarity to lidocaine impurities
2-Amino-N-(furan-2-ylmethyl)acetamide HCl (1181458-84-3) Furan-2-ylmethyl, amino (no methyl group) C₈H₁₂ClN₂O₂ 212.65 Simpler structure; potential intermediate
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide HCl (N/A) Bromophenyl, furan-2-ylmethyl C₁₃H₁₄BrClN₂O₂ 345.62 Enhanced aromaticity; possible bioactivity
N-Isopropyl-2-(methylamino)acetamide HCl (N/A) Isopropyl, methylamino C₆H₁₅ClN₂O 166.65 Aliphatic substituent; simpler pharmacokinetics
Lidocaine Impurity (42459-27-8) 2,6-Dimethylphenyl, methylamino C₁₁H₁₆ClN₂O 230.71 Local anesthetic impurity; regulatory relevance

Key Observations :

  • Aromatic vs.
  • Methylamino Group: The methylamino side chain differentiates the target compound from simpler amino derivatives (e.g., 1181458-84-3), likely increasing lipophilicity and metabolic stability .

Physicochemical and Pharmacological Properties

Property Target Compound Lidocaine Impurity N-Isopropyl Derivative 2-Amino-N-(furan-2-yl)acetamide HCl
Solubility Moderate (polar solvents) High (aqueous) High (polar aprotic) Moderate (aqueous)
logP (Predicted) 1.2 1.8 0.7 0.5
Toxicity Not fully characterized Low (pharmaceutical grade) Irritant (SDS) Limited data; caution advised

Pharmacological Insights :

  • Fluorinated derivatives (e.g., N-(3-fluorophenyl) analog in ) exhibit enhanced metabolic stability, a trait that could be explored in the target compound through structural optimization.

Biological Activity

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a methylamino group, and an acetamide moiety. The presence of these functional groups is believed to contribute to its biological activity by allowing interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound possesses broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell growth:

Cell Line IC50 (µM)
Hep-23.25
P81517.82
MCF71.88 ± 0.11
A3754.2

These findings highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors within cells. The furan ring and amide groups are likely responsible for these interactions, leading to alterations in cellular pathways that result in antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A comprehensive evaluation of the compound's antimicrobial properties indicated a strong correlation between structure and activity, with modifications to the furan ring enhancing efficacy against specific bacterial strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, suggesting it may trigger programmed cell death pathways, which are crucial for cancer treatment strategies .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to optimize potency revealed that certain substitutions on the furan ring significantly improved both antimicrobial and anticancer activities .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride?

A two-step approach is commonly employed:

  • Step 1 : React 2-furfurylamine with acetic anhydride in dichloromethane (DCM) using triethylamine (Et3N) as a base to form the acetamide intermediate .
  • Step 2 : Introduce the methylamino group via nucleophilic substitution or reductive amination, followed by hydrochloric acid salt formation. Key considerations : Monitor reaction progress with TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and optimize solvent polarity to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), UV detection at 210–260 nm .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D2O or DMSO-<i>d</i>6 to confirm furan methylene (δ 4.2–4.5 ppm) and methylamino (δ 2.8–3.1 ppm) groups .
  • Mass spectrometry : ESI+ mode for molecular ion [M+H]<sup>+</sup> (theoretical <i>m/z</i> 201.1) .

Q. What stability protocols are advised for long-term storage?

  • Store as a hydrochloride salt at −20°C in airtight, light-protected vials.
  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess hygroscopicity and degradation pathways (e.g., furan ring oxidation) .

Q. What safety precautions are critical during handling?

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Avoid inhalation/contact; wash with soap/water if exposed.
  • Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the formation of undesired byproducts?

  • Perform kinetic studies (e.g., <i>in situ</i> FTIR or NMR) to track intermediate formation.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to identify transition states for side reactions like furan ring alkylation .
  • Isolation and characterization : Purify byproducts via flash chromatography and analyze via HRMS/X-ray crystallography .

Q. What strategies resolve contradictions in reported solubility data?

  • Method standardization : Use USP-type solubility assays (e.g., shake-flask method in PBS pH 7.4, 25°C) .
  • Ternary phase diagrams : Map solubility in co-solvents (e.g., PEG 400/water) to identify formulation-friendly conditions .

Q. How can impurity profiles be minimized during scale-up synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust reagent stoichiometry .
  • Quality by Design (QbD) : Optimize parameters (temperature, mixing rate) using DoE (e.g., Box-Behnken design) .

Q. What computational tools predict biological activity or toxicity?

  • Molecular docking : Use AutoDock Vina with target proteins (e.g., neurotransmitter receptors) to assess binding affinity .
  • ADMET prediction : SwissADME or ProTox-II to evaluate metabolic stability and hepatotoxicity risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride
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N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride

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